molecular formula C19H22N2O4 B6094001 N-[2-[2-(2-hydroxyethyl)piperidine-1-carbonyl]phenyl]furan-2-carboxamide

N-[2-[2-(2-hydroxyethyl)piperidine-1-carbonyl]phenyl]furan-2-carboxamide

Cat. No.: B6094001
M. Wt: 342.4 g/mol
InChI Key: PJYNXAPBONJOFC-UHFFFAOYSA-N
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Description

N-[2-[2-(2-hydroxyethyl)piperidine-1-carbonyl]phenyl]furan-2-carboxamide is a complex organic compound that features a piperidine ring, a furan ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-hydroxyethyl)piperidine-1-carbonyl]phenyl]furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-hydroxyethyl)piperidine-1-carbonyl]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can yield alcohols or amines .

Scientific Research Applications

N-[2-[2-(2-hydroxyethyl)piperidine-1-carbonyl]phenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[2-(2-hydroxyethyl)piperidine-1-carbonyl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, while the furan ring may participate in π-π interactions or hydrogen bonding. The hydroxyethyl group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[2-(2-hydroxyethyl)piperidine-1-carbonyl]phenyl]furan-2-carboxamide is unique due to its combination of a piperidine ring, furan ring, and carboxamide group, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[2-[2-(2-hydroxyethyl)piperidine-1-carbonyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c22-12-10-14-6-3-4-11-21(14)19(24)15-7-1-2-8-16(15)20-18(23)17-9-5-13-25-17/h1-2,5,7-9,13-14,22H,3-4,6,10-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYNXAPBONJOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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